Cas no 81574-69-8 (2-Bromo-4,6-dimethoxybenzaldehyde)

2-Bromo-4,6-dimethoxybenzaldehyde structure
81574-69-8 structure
Produktname:2-Bromo-4,6-dimethoxybenzaldehyde
CAS-Nr.:81574-69-8
MF:C9H9BrO3
MW:245.069962263107
MDL:MFCD11110636
CID:1804084
PubChem ID:11402303

2-Bromo-4,6-dimethoxybenzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Bromo-4,6-dimethoxybenzaldehyde
    • 2-bromo-4,6-diiodo-3-pyridinol
    • bromodiiodopyridinol
    • 2-Bromo-4,6-diiodo-3-hydroxypyridine
    • AGN-PC-001X71
    • 2-Bromo-3-hydroxy-4,6-diiodopyridine
    • ANW-55786
    • CTK4B6339
    • 3-Pyridinol, 2-bromo-4,6-diiodo-
    • 3-Pyridinol,2-bromo-4,6-diiodo
    • 2-Bromo-4,6-dimethoxybenzaldehyde (ACI)
    • MDL: MFCD11110636
    • Inchi: 1S/C9H9BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3
    • InChI-Schlüssel: PEKSAHQVDKQWST-UHFFFAOYSA-N
    • Lächelt: O=CC1C(OC)=CC(OC)=CC=1Br

Berechnete Eigenschaften

  • Genaue Masse: 243.97400
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 3

Experimentelle Eigenschaften

  • PSA: 35.53000
  • LogP: 2.27880

2-Bromo-4,6-dimethoxybenzaldehyde Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-107893-10.0g
2-bromo-4,6-dimethoxybenzaldehyde
81574-69-8 95%
10g
$2577.0 2023-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109047-100mg
2-Bromo-4,6-dimethoxybenzaldehyde
81574-69-8 98%
100mg
¥70.00 2024-07-28
Enamine
EN300-107893-0.25g
2-bromo-4,6-dimethoxybenzaldehyde
81574-69-8 95%
0.25g
$271.0 2023-10-28
TRC
B801045-50mg
2-Bromo-4,6-dimethoxybenzaldehyde
81574-69-8
50mg
$ 115.00 2022-06-06
eNovation Chemicals LLC
Y1111879-1g
2-Bromo-4,6-dimethoxybenzaldehyde
81574-69-8 95%
1g
$165 2024-08-03
eNovation Chemicals LLC
Y1111118-5g
2-Bromo-4,6-dimethoxybenzaldehyde
81574-69-8 95%
5g
$798 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109047-250mg
2-Bromo-4,6-dimethoxybenzaldehyde
81574-69-8 98%
250mg
¥119.00 2024-07-28
Enamine
EN300-107893-1.0g
2-bromo-4,6-dimethoxybenzaldehyde
81574-69-8 95%
1g
$600.0 2023-05-06
eNovation Chemicals LLC
Y1111879-5g
2-Bromo-4,6-dimethoxybenzaldehyde
81574-69-8 95%
5g
$495 2024-08-03
Enamine
EN300-107893-0.1g
2-bromo-4,6-dimethoxybenzaldehyde
81574-69-8 95%
0.1g
$188.0 2023-10-28

2-Bromo-4,6-dimethoxybenzaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 0 °C → 90 °C; 6 h, 90 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 14, 0 °C; 12 h, 0 °C → 25 °C
Referenz
Total Syntheses of Dalesconol A and B
Snyder, Scott A.; et al, Angewandte Chemie, 2010, 49(30), 5146-5150

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 -
2.1 Reagents: Phosphorus oxychloride
Referenz
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 -
2.1 Reagents: Phosphorus oxychloride
Referenz
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Water ;  rt; 30 min, rt → 65 °C; 65 °C → -10 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  < 0 °C; -10 - 0 °C
1.3 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  heated; 2 min, heated; rt
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  30 - 40 min, rt → 100 °C; 100 °C → rt
2.2 Solvents: Dimethylformamide ;  rt; rt → 100 °C; 4 h, 100 °C
2.3 Reagents: Water ;  1 h, cooled
Referenz
A second generation synthesis of the cruentaren A core structure based on oxetane and oxirane opening reactions
Maier, Martin E.; et al, ARKIVOC (Gainesville, 2008, (14), 314-329

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 0 °C
Referenz
Efficient synthesis of polymethoxyselenoflavones via regioselective direct C-H arylation of selenochromones
Yang, Woo-Ram; et al, Organic & Biomolecular Chemistry, 2017, 15(14), 3074-3083

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 -
2.1 -
3.1 Reagents: Phosphorus oxychloride
Referenz
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 0.5 h, rt; rt → 100 °C; 4 h, 100 °C
1.2 Solvents: Water ;  0 °C → rt; 16 h, rt
Referenz
Synthesis and Biological Evaluation of Cajaninstilbene Acid and Amorfrutins A and B as Inhibitors of the Pseudomonas aeruginosa Quorum Sensing System
Xu, Xing-Jun; et al, Journal of Natural Products, 2018, 81(12), 2621-2629

2-Bromo-4,6-dimethoxybenzaldehyde Raw materials

2-Bromo-4,6-dimethoxybenzaldehyde Preparation Products

2-Bromo-4,6-dimethoxybenzaldehyde Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:81574-69-8)2-Bromo-4,6-dimethoxybenzaldehyde
A916377
Reinheit:99%
Menge:5g
Preis ($):202.0